molecular formula C11H12BrNO3S B3964897 3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide

3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide

Cat. No.: B3964897
M. Wt: 318.19 g/mol
InChI Key: VHTNEJUGKKCKPE-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;iodide
  • 3-(5-Methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;chloride

Uniqueness

3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group, for example, may enhance its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

3-(5-hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S.BrH/c1-7-12(5-4-11(14)15)9-6-8(13)2-3-10(9)16-7;/h2-3,6H,4-5H2,1H3,(H-,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTNEJUGKKCKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)O)CCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Reactant of Route 2
3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Reactant of Route 3
3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Reactant of Route 4
Reactant of Route 4
3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Reactant of Route 5
3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Reactant of Route 6
3-(5-Hydroxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide

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